Cyclic-2,3-diphosphoglycerate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

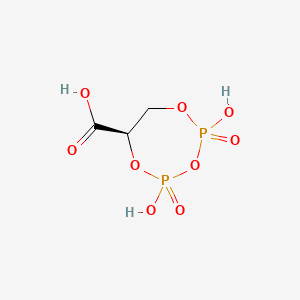

Cyclic 2,3-bisphospho-D-glyceric acid is a bisphosphoglyceric acid. It derives from a D-glyceric acid. It is a conjugate base of a cyclic 2,3-bisphospho-D-glycerate(3-).

Wissenschaftliche Forschungsanwendungen

Biochemical Significance

Cyclic-2,3-diphosphoglycerate is a crucial component in the metabolic pathways of certain archaea. It serves several important functions:

- Osmotic Regulation : cDPG acts as an osmolyte, helping cells maintain osmotic balance under extreme conditions such as high temperature and salinity. This property is particularly beneficial for organisms like Methanothermus fervidus, which thrive in extreme environments .

- Energy Storage : Research indicates that cDPG may function as a phosphate and energy storage compound. The accumulation of cDPG correlates with high-temperature growth conditions, suggesting its role in energy management within thermophilic organisms .

- Protein Stabilization : cDPG has been shown to enhance the thermostability of proteins, protecting them from denaturation at elevated temperatures. This stabilization effect is critical for biocatalysts used in industrial processes that operate under harsh conditions .

Industrial Applications

The unique properties of this compound have led to its exploration in various industrial applications:

- Biotechnology : The production of cDPG via engineered microbial systems has been investigated for its potential in biotechnological applications. For instance, Thermus thermophilus has been genetically modified to produce cDPG at concentrations suitable for industrial use . This approach could lead to cost-effective production methods for cDPG.

- Cosmetics and Healthcare : Due to its protective properties against oxidative damage and its ability to stabilize proteins, cDPG has potential applications in cosmetics and healthcare products. Its antioxidant capabilities are comparable to well-known antioxidants like ascorbic acid .

Case Study 1: Production via Engineered Microorganisms

A study demonstrated the successful production of cDPG using a whole-cell factory approach with Thermus thermophilus. The researchers introduced the biosynthetic pathway into this thermophilic bacterium, resulting in the accumulation of cDPG up to 650 µM. The engineered strain showed improved growth under stress conditions, highlighting the potential for commercial production .

Case Study 2: Role in Methanogenesis

In Methanobacterium thermoautotrophicum, this compound was identified as a major soluble component during optimal growth conditions. The study utilized isotopic labeling techniques to trace the metabolic pathways involving cDPG, revealing its integral role in gluconeogenesis and energy metabolism within methanogenic archaea .

Eigenschaften

CAS-Nummer |

88280-54-0 |

|---|---|

Molekularformel |

C3H6O9P2 |

Molekulargewicht |

248.02 g/mol |

IUPAC-Name |

(6R)-2,4-dihydroxy-2,4-dioxo-1,3,5,2λ5,4λ5-trioxadiphosphepane-6-carboxylic acid |

InChI |

InChI=1S/C3H6O9P2/c4-3(5)2-1-10-13(6,7)12-14(8,9)11-2/h2H,1H2,(H,4,5)(H,6,7)(H,8,9)/t2-/m1/s1 |

InChI-Schlüssel |

PZJOIILIPTVGFU-UWTATZPHSA-N |

SMILES |

C1C(OP(=O)(OP(=O)(O1)O)O)C(=O)O |

Isomerische SMILES |

C1[C@@H](OP(=O)(OP(=O)(O1)O)O)C(=O)O |

Kanonische SMILES |

C1C(OP(=O)(OP(=O)(O1)O)O)C(=O)O |

Key on ui other cas no. |

88280-54-0 |

Synonyme |

2,3-CPP 2,3-cyclopyrophosphoglycerate cycl DPG cyclic-2,3-diphosphoglycerate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.